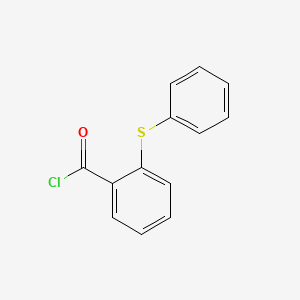

2-(Phenylsulfanyl)benzoyl chloride

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

53732-61-9 |

|---|---|

Molecular Formula |

C13H9ClOS |

Molecular Weight |

248.73 g/mol |

IUPAC Name |

2-phenylsulfanylbenzoyl chloride |

InChI |

InChI=1S/C13H9ClOS/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H |

InChI Key |

JGJQEYFJHPOGJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC=C2C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenylsulfanyl Benzoyl Chloride

Direct Conversion of 2-(Phenylsulfanyl)benzoic Acid to its Acyl Chloride

Thionyl Chloride-Mediated Chlorination Pathways

Thionyl chloride (SOCl₂) is a frequently employed reagent for the synthesis of acyl chlorides from carboxylic acids due to the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture. orgsyn.orgechemcom.commasterorganicchemistry.com The reaction of 2-(phenylsulfanyl)benzoic acid with thionyl chloride proceeds by nucleophilic attack of the carboxylic acid oxygen onto the sulfur atom of thionyl chloride, followed by elimination of a chloride ion and subsequent intramolecular rearrangement to yield the final acyl chloride product. youtube.com

The reaction is typically carried out by heating the carboxylic acid in an excess of thionyl chloride, often under reflux conditions. echemcom.comyoutube.com The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction. google.com After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure, to afford the crude 2-(phenylsulfanyl)benzoyl chloride, which can be further purified by vacuum distillation. orgsyn.org

A typical laboratory-scale procedure involves refluxing the carboxylic acid with an excess of thionyl chloride for a period of one hour. youtube.com The progress of the reaction can be monitored by the cessation of HCl and SO₂ evolution.

Phosphorus Halide-Based Synthetic Strategies

Phosphorus halides, particularly phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃), are also effective reagents for the conversion of carboxylic acids to their corresponding acyl chlorides. scispace.com

The reaction of a carboxylic acid with phosphorus pentachloride yields the acyl chloride along with phosphoryl chloride (POCl₃) and hydrogen chloride as byproducts. researchgate.net This reaction is often vigorous and can be performed at room temperature or with gentle heating. researchgate.net A general procedure involves mixing the carboxylic acid with finely pulverized PCl₅. researchgate.net The reaction often initiates spontaneously with the evolution of HCl gas. researchgate.net Upon completion, the acyl chloride can be isolated by fractional distillation. researchgate.net For instance, a 90% yield of benzoyl chloride has been reported when benzoic acid is treated with PCl₅. researchgate.net

Phosphorus trichloride can also be used, though the reaction stoichiometry is different, producing phosphorous acid (H₃PO₃) as a byproduct.

Oxalyl Chloride Applications in Benzoyl Chloride Synthesis

Oxalyl chloride ((COCl)₂) is another highly effective reagent for the preparation of acyl chlorides, particularly when mild reaction conditions are required. The reaction proceeds smoothly, often at room temperature, and the byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which simplifies product purification. nih.govcore.ac.uk

The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂), in the presence of a catalytic amount of N,N-dimethylformamide (DMF). orgsyn.org The DMF acts as a catalyst by forming a Vilsmeier reagent in situ, which is the active chlorinating species. A general procedure involves adding oxalyl chloride to a solution of the carboxylic acid and a catalytic amount of DMF in a suitable solvent at room temperature. orgsyn.org The reaction is usually complete within a few hours.

Strategies for the Strategic Incorporation of the Phenylsulfanyl Moiety

The synthesis of this compound is predicated on the availability of its precursor, 2-(phenylsulfanyl)benzoic acid. The formation of the crucial carbon-sulfur (C-S) bond in this precursor is a key strategic consideration. Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for this purpose.

Transition Metal-Catalyzed C-S Bond Formation Preceding Acyl Chloride Generation

The strategic installation of the phenylsulfanyl group onto a benzoic acid backbone is most commonly achieved through transition metal-catalyzed cross-coupling reactions. Both palladium and copper-based catalytic systems have proven effective in forging the C-S bond.

Palladium-catalyzed cross-coupling reactions represent a robust and versatile method for the formation of C-S bonds. These reactions typically involve the coupling of an aryl halide with a thiol in the presence of a palladium catalyst and a base. For the synthesis of 2-(phenylsulfanyl)benzoic acid, this would involve the reaction of a 2-halobenzoic acid (such as 2-chlorobenzoic acid or 2-bromobenzoic acid) with thiophenol.

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the thiolate (formed in situ from the thiol and a base), and finally reductive elimination to afford the desired aryl sulfide (B99878) and regenerate the Pd(0) catalyst. A variety of palladium catalysts and ligands can be employed to facilitate this transformation. For instance, palladium(II) acetate (B1210297) in the presence of a suitable phosphine (B1218219) ligand is a common catalytic system. mdpi.comnih.gov

Nickel-Catalyzed Decarbonylative Thioetherification Approaches

A significant advancement in the synthesis of aryl thioethers involves nickel-catalyzed decarbonylative thioetherification. This method provides a novel route to form the C–S bond by utilizing aryl thioesters as starting materials. rsc.org In this process, a nickel catalyst promotes the cleavage of a carbon-sulfur bond and the extrusion of carbon monoxide, resulting in the formation of a new aryl thioether. While not a direct synthesis of this compound, this methodology is highly relevant for the preparation of its precursors.

The general transformation involves the reaction of an aryl thioester with a nickel catalyst, often in the presence of a ligand and a base, at elevated temperatures. A notable advantage of this approach is the use of readily available and stable nickel precatalysts, which are often air- and moisture-stable, enhancing the practical applicability of the method. rsc.org The reaction demonstrates broad functional group tolerance, allowing for the presence of various substituents on the aromatic rings. rsc.org

The proposed catalytic cycle for this transformation typically begins with the oxidative addition of the aryl thioester to a Ni(0) complex. This is followed by decarbonylation to form a Ni(II) intermediate, which then undergoes reductive elimination to yield the aryl thioether product and regenerate the Ni(0) catalyst. nih.gov

Table 1: Examples of Nickel-Catalyzed Decarbonylative Thioetherification

| Starting Material | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| S-phenyl 4-acetylbenzothioate | Ni(dppp)Cl₂ | dppp | Na₂CO₃ | 1,4-dioxane | 160 | 98 |

| S-phenyl thiophene-2-carbothioate | Ni(dppp)Cl₂ | dppp | Na₂CO₃ | 1,4-dioxane | 160 | 95 |

| S-phenyl 4-chlorobenzothioate | Ni(PCy₃)₂Cl₂ | PCy₃ | Na₂CO₃ | 1,4-dioxane | 140 | 84 |

| S-phenyl quinoline-6-carbothioate | Ni(dppp)Cl₂ | dppp | Na₂CO₃ | 1,4-dioxane | 160 | 94 |

Data sourced from supporting information of a study on decarbonylative thioetherification by nickel catalysis. rsc.org

For the synthesis of a precursor to this compound, one could envision a strategy starting with a suitably substituted aryl thioester. The subsequent aryl thioether product, a derivative of 2-(phenylsulfanyl)benzoic acid, could then be converted to the target acyl chloride.

Nucleophilic Aromatic Substitution Routes to Phenylsulfanyl-Substituted Benzoic Acid Precursors

Nucleophilic aromatic substitution (SNA) is a cornerstone of aromatic chemistry and provides a direct pathway to precursors of this compound, specifically 2-(phenylsulfanyl)benzoic acid. nih.gov This reaction class involves the displacement of a leaving group on an aromatic ring by a nucleophile. byjus.com For the synthesis of 2-(phenylsulfanyl)benzoic acid, the reaction typically involves an ortho-substituted benzoic acid derivative, where a good leaving group is displaced by a thiophenolate nucleophile.

The success of a nucleophilic aromatic substitution reaction is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for activating the ring towards nucleophilic attack. chadsprep.commasterorganicchemistry.com This is because these groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In the context of synthesizing 2-(phenylsulfanyl)benzoic acid, a common starting material would be 2-chlorobenzoic acid or 2-fluorobenzoic acid. The reaction with thiophenol in the presence of a base, such as potassium carbonate or a copper catalyst (in the case of Ullmann condensation, a related reaction), leads to the formation of the desired 2-(phenylsulfanyl)benzoic acid.

Table 2: Illustrative Nucleophilic Aromatic Substitution for Aryl Thioether Formation

| Aryl Halide | Nucleophile | Conditions | Product |

|---|---|---|---|

| para-nitrofluorobenzene | Sodium methoxide | - | para-nitromethoxybenzene |

| ortho-bromoacetophenone | Ethanethiol | - | ortho-(ethylthio)acetophenone |

These are general examples illustrating the SNAr mechanism. byjus.com

The direct conversion of the resulting 2-(phenylsulfanyl)benzoic acid to this compound can then be readily achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. google.comprepchem.com

Advanced Synthetic Approaches to Aryl Thioether Acyl Chlorides

Modern synthetic chemistry continually seeks more efficient, sustainable, and versatile methods. In the realm of aryl thioether synthesis, several advanced approaches have emerged that could be applied to the formation of the this compound backbone. acsgcipr.org These methods often feature milder reaction conditions, broader substrate scopes, and the avoidance of harsh reagents.

One such advanced strategy is the photochemical organocatalytic synthesis of thioethers. This approach can utilize inexpensive alcohols and aryl chlorides to form aryl alkyl thioethers under mild, light-induced conditions, avoiding the use of malodorous thiols. nih.gov While this specific example yields aryl alkyl thioethers, the underlying principle of generating an aryl radical and trapping it with a sulfur source could potentially be adapted for the synthesis of aryl phenyl thioethers.

Another area of intense research is the metal-catalyzed C-H activation/thiolation. This powerful strategy involves the direct functionalization of a C-H bond on an aromatic ring with a sulfur nucleophile, bypassing the need for a pre-installed leaving group. Various transition metals, including palladium, copper, and nickel, have been employed to catalyze such transformations. acsgcipr.org A hypothetical application to the synthesis of 2-(phenylsulfanyl)benzoic acid would involve the direct C-H thiolation of benzoic acid at the ortho position with diphenyl disulfide or thiophenol.

Furthermore, advancements in coupling reactions provide alternative routes. For instance, a one-pot synthesis of thiol esters from acyl chlorides and disulfides using a Zn/AlCl₃ system has been reported, which could be conceptually related to the formation of the thioether bond. researchgate.net

Once the advanced synthesis of the 2-(phenylsulfanyl)benzoic acid precursor is accomplished, its conversion to the final acyl chloride product, this compound, would proceed via established methods. The use of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), is a common and effective procedure for this transformation. google.com

Reactivity and Mechanistic Investigations of 2 Phenylsulfanyl Benzoyl Chloride

Nucleophilic Acyl Substitution Reactions of the Carbonyl Chloride Moiety

The carbonyl chloride group in 2-(phenylsulfanyl)benzoyl chloride is a potent electrophilic center, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. This reactivity is the basis for the synthesis of a wide range of carboxylic acid derivatives, including esters, amides, and ketones. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the expulsion of the chloride leaving group to regenerate the carbonyl double bond.

O-Acylation Reactions: Synthesis of Esters

The reaction of this compound with alcohols and phenols (O-nucleophiles) provides a direct route to the corresponding esters. This process, often referred to as O-acylation, is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

The esterification of phenols can be efficiently achieved by reacting them with acyl chlorides. For instance, the reaction of phenol (B47542) with benzoyl chloride in the presence of aqueous sodium hydroxide, a process known as the Schotten-Baumann reaction, yields phenyl benzoate (B1203000) in high yields. youtube.comresearchgate.netyoutube.com While specific examples with this compound are not extensively documented in readily available literature, its reactivity is expected to be analogous. The reaction with various alcohols and phenols would lead to the formation of the corresponding 2-(phenylsulfanyl)benzoate esters.

| Nucleophile (Alcohol/Phenol) | Product |

| Methanol | Methyl 2-(phenylsulfanyl)benzoate |

| Ethanol | Ethyl 2-(phenylsulfanyl)benzoate |

| Phenol | Phenyl 2-(phenylsulfanyl)benzoate |

| p-Cresol | p-Tolyl 2-(phenylsulfanyl)benzoate |

This table presents predicted products based on the known reactivity of acyl chlorides with alcohols and phenols.

N-Acylation Reactions: Synthesis of Amides

The reaction of this compound with ammonia, primary amines, and secondary amines (N-nucleophiles) affords the corresponding amides. This N-acylation reaction is a fundamental transformation in organic synthesis for the formation of the robust amide bond.

A specific example of this reactivity is the synthesis of 2-(phenylthio)benzoylarylhydrazone derivatives. In this multi-step synthesis, 2-(phenylthio)benzoic acid is first converted to its methyl ester, which then reacts with hydrazine (B178648) hydrate (B1144303) to form 2-(phenylthio)benzoic acid hydrazide. This hydrazide, an N-nucleophile, can be considered a product of the N-acylation of hydrazine with a derivative of 2-(phenylsulfanyl)benzoic acid. The subsequent condensation of this hydrazide with various aldehydes yields the final hydrazone products. nih.gov This demonstrates the accessibility of the amide linkage from 2-(phenylsulfanyl)benzoyl precursors.

| Nucleophile (Amine) | Product |

| Ammonia | 2-(Phenylsulfanyl)benzamide |

| Aniline | N-Phenyl-2-(phenylsulfanyl)benzamide |

| Diethylamine | N,N-Diethyl-2-(phenylsulfanyl)benzamide |

| Hydrazine | 2-(Phenylsulfanyl)benzohydrazide |

This table illustrates the expected products from the N-acylation of various amines with this compound.

C-Acylation Reactions: Formation of Ketones

The introduction of the 2-(phenylsulfanyl)benzoyl group onto an aromatic ring to form a ketone can be achieved through the Friedel-Crafts acylation reaction. This C-acylation involves the reaction of this compound with an electron-rich aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The mechanism of the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion, generated by the interaction of the acyl chloride with the Lewis acid. nih.govyoutube.com This acylium ion is then attacked by the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the corresponding aryl ketone. While specific examples utilizing this compound are not prevalent in the literature, the general applicability of the Friedel-Crafts acylation with various benzoyl chlorides suggests that it would react with arenes like benzene (B151609) or toluene (B28343) to produce the corresponding 2-(phenylsulfanyl)phenyl ketones. researchgate.net

| Aromatic Substrate | Product |

| Benzene | (2-(Phenylsulfanyl)phenyl)(phenyl)methanone |

| Toluene | (4-Methylphenyl)(2-(phenylsulfanyl)phenyl)methanone |

| Anisole | (4-Methoxyphenyl)(2-(phenylsulfanyl)phenyl)methanone |

This table shows the anticipated products of the Friedel-Crafts acylation of different arenes with this compound.

Hydrolysis and Solvolysis Mechanisms

This compound, like other acyl chlorides, is susceptible to hydrolysis, reacting with water to form 2-(phenylsulfanyl)benzoic acid and hydrochloric acid. The reaction is typically rapid and exothermic. nih.gov The mechanism of hydrolysis of benzoyl chlorides can be influenced by the substituents on the aromatic ring. Electron-donating groups can stabilize the formation of a positive charge on the carbonyl carbon, potentially favoring a more dissociative (SN1-like) pathway, while electron-withdrawing groups may favor a more associative (SN2-like) mechanism involving the direct attack of water on the carbonyl carbon. google.com

Intramolecular Cyclization Pathways Involving the Phenylsulfanyl Group

A key feature of the reactivity of this compound and its derivatives is the potential for the phenylsulfanyl group to participate in intramolecular reactions. The proximity of the sulfur atom to the reactive carbonyl center allows for cyclization reactions to form sulfur-containing heterocyclic systems.

Electrophilic Cyclization Leading to Sulfur-Containing Heterocyclic Systems

The most significant intramolecular cyclization pathway for derivatives of 2-(phenylsulfanyl)benzoic acid is the electrophilic cyclization to form thioxanthen-9-one (B50317). This transformation is a type of intramolecular Friedel-Crafts acylation. While the direct cyclization of this compound can be envisaged, the reaction is more commonly carried out from the corresponding carboxylic acid, 2-(phenylsulfanyl)benzoic acid, using a strong acid catalyst such as polyphosphoric acid (PPA) or concentrated sulfuric acid.

In this reaction, the carboxylic acid is first activated by the strong acid to generate a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich phenyl ring of the phenylsulfanyl group at the ortho position to the sulfur atom. Subsequent deprotonation restores aromaticity and leads to the formation of the tricyclic thioxanthen-9-one skeleton. This method is a well-established route for the synthesis of thioxanthenones and their derivatives.

The efficiency of this cyclization is influenced by the substituents on both aromatic rings. Electron-donating groups on the phenylsulfanyl ring can enhance its nucleophilicity and facilitate the electrophilic attack, while electron-withdrawing groups can hinder the reaction.

| Starting Material | Reagent | Product |

| 2-(Phenylsulfanyl)benzoic acid | Polyphosphoric acid, heat | Thioxanthen-9-one |

| 2-(p-Tolylsulfanyl)benzoic acid | Concentrated H₂SO₄, heat | 2-Methylthioxanthen-9-one |

This table provides examples of intramolecular cyclization reactions of 2-(phenylsulfanyl)benzoic acid derivatives to form thioxanthenones.

Formation of Fused Benzothiophene (B83047) Derivatives

The structure of this compound, featuring a sulfide (B99878) linkage ortho to a reactive acyl chloride, makes it a key precursor for the synthesis of sulfur-containing heterocyclic compounds, particularly fused benzothiophene derivatives. These syntheses are typically achieved through intramolecular cyclization reactions, where the sulfur atom acts as a nucleophile, attacking an electrophilic center generated from or influenced by the acyl chloride group.

One significant application is in the formation of thioflavone (benzo[b]thiopyran-4-one) and related structures. nih.gov While classic flavone (B191248) synthesis involves the cyclization of an o-hydroxydibenzoylmethane intermediate, the thio-analogs can be prepared through pathways where the sulfur atom of a thiophenol derivative initiates a ring-closing reaction. The general strategy often involves an intramolecular Friedel-Crafts-type acylation or a related cyclization mechanism. Under the influence of a Lewis acid or a strong protic acid, the acyl chloride can be activated, leading to an intramolecular electrophilic attack by the carbonyl carbon onto the electron-rich phenyl ring of the phenylsulfanyl group. Alternatively, related substrates can undergo cyclization where the sulfur atom attacks a different electrophilic site.

A closely related and well-studied reaction is the electrophilic-induced intramolecular cyclization of o-(phenylsulfanyl)phenylalkynes. In these reactions, an electrophile (such as H⁺, Br⁺, or PhS⁺) adds to the alkyne, generating a transient vinyl cation or a bridged ion. The ortho-phenylsulfanyl group then acts as an internal nucleophile, attacking this electrophilic center to yield a 1-phenyl-1-benzothiophenium salt, a fused benzothiophene derivative. rsc.org This process demonstrates the potent ability of the phenylsulfanyl group to participate in intramolecular ring formations, a principle that underpins the reactivity of this compound in forming similar fused systems.

The table below summarizes representative transformations leading to fused benzothiophene systems, based on the reactivity principles of this compound and its close analogs.

| Starting Material Class | Reaction Type | Product Class | Key Features |

|---|---|---|---|

| 2-(Phenylsulfanyl)aryl Ketones/Acids | Intramolecular Cyclization (e.g., Friedel-Crafts) | Thioflavones / Benzo[b]thiophen-3(2H)-ones | Acid-catalyzed ring closure onto the phenylsulfanyl ring. |

| o-(Phenylsulfanyl)phenylalkynes | Electrophile-induced Intramolecular Cyclization | 1-Phenyl-1-benzothiophenium salts | Sulfur acts as an internal nucleophile to trap a transient cationic intermediate. rsc.org |

| 2-Bromobenzoyl Chlorides + Thiol Source | Nucleophilic Addition/Substitution & Cyclization | Thioflavones | A multi-step synthesis where the sulfur moiety is introduced and subsequently cyclizes. |

Studies on Reaction Stereoselectivity and Regioselectivity

The regioselectivity of reactions involving this compound is governed by the electronic properties of its constituent groups and the nature of the reaction (intermolecular vs. intramolecular).

Regioselectivity in Intramolecular Cyclization: In the formation of fused benzothiophenes, the regioselectivity is inherently controlled by the ortho-positioning of the phenylsulfanyl and benzoyl chloride groups. Cyclization typically involves an electrophilic attack on the phenyl ring of the phenylsulfanyl moiety. The phenylsulfanyl group (-SPh) is an ortho, para-directing group due to the ability of the sulfur atom's lone pairs to donate electron density and stabilize the arenium ion intermediate. Therefore, intramolecular acylation is expected to occur at the ortho or para position of the attached phenyl ring. Steric hindrance often favors attack at the less hindered para-position, although the ortho-position remains a potential reaction site. Studies on related o-(phenylsulfanyl)phenylalkynes show that cyclization proceeds exclusively to form the five-membered benzothiophenium ring, highlighting the strong regiochemical preference in such intramolecular processes. rsc.org

Regioselectivity in Intermolecular Reactions: In intermolecular reactions, such as Friedel-Crafts acylation of an external aromatic substrate, this compound acts as the acylating agent. The regioselectivity is determined by the substituents on the external aromatic compound. Theoretical studies using density functional theory (DFT) and Parr functions have become powerful tools for predicting the outcome of such reactions. imist.maresearchgate.netimist.ma These studies rationalize the regioselectivity (ortho, meta, or para) by analyzing the local nucleophilicity indices of the aromatic substrate. imist.maimist.ma For a given aromatic nucleophile, the reaction will favor the position with the highest local nucleophilicity, which corresponds to the site most susceptible to electrophilic attack by the benzoyl cation derived from this compound. researchgate.net

The table below outlines the predicted regioselectivity for the acylation of common aromatic compounds, a reaction class to which this compound belongs.

| Aromatic Substrate | Substituent Type | Predicted Regioselectivity | Rationale |

|---|---|---|---|

| Anisole | Activating, Ortho, Para-directing (-OCH₃) | Para (major), Ortho (minor) | Strong activation and steric hindrance at the ortho position favor para-substitution. imist.ma |

| Toluene | Activating, Ortho, Para-directing (-CH₃) | Para (major), Ortho (minor) | Mild activation and sterics favor the para-product. imist.ma |

| Chlorobenzene | Deactivating, Ortho, Para-directing (-Cl) | Para | Inductive deactivation slows the reaction, but resonance directs the electrophile to the para position. |

| Nitrobenzene | Deactivating, Meta-directing (-NO₂) | Meta | Strong deactivation by induction and resonance directs the incoming electrophile to the meta position. |

Stereoselectivity: As of current research, specific studies focusing on the stereoselectivity of reactions involving the chiral center potential of this compound are not widely reported. However, in reactions where a new chiral center is formed, such as the iodocyclization of related acylamino alkanoates, high stereoselectivity can be achieved, yielding specific diastereomers. nih.gov By analogy, it is plausible that intramolecular cyclizations of chiral derivatives of this compound could proceed with a degree of stereocontrol, influenced by the existing stereochemistry of the molecule.

Reactions Involving the Aromatic Ring System of this compound

The this compound molecule contains two distinct aromatic rings that can participate in substitution reactions. Their reactivity is governed by the electronic effects of their respective substituents. The primary type of reaction for these rings is electrophilic aromatic substitution (EAS). researchgate.net

Ring A (Benzoyl Chloride Ring): This ring is substituted with a phenylsulfanyl group (-SPh) at the C2 position and an acyl chloride group (-COCl) at the C1 position.

The acyl chloride group is strongly deactivating and meta-directing due to its electron-withdrawing inductive and resonance effects.

The phenylsulfanyl group is activating and ortho, para-directing due to the electron-donating resonance effect of the sulfur lone pairs, which outweighs its inductive withdrawal.

The directing effects of these two groups are conflicting. The powerful deactivating nature of the acyl chloride group generally renders this ring less susceptible to electrophilic attack compared to a simple benzene ring. However, the activating phenylsulfanyl group directs incoming electrophiles to its ortho and para positions (C3 and C5 of the benzoyl ring). The C6 position is ortho to the sulfur but also ortho to the deactivating acyl chloride, making it less favorable. Therefore, electrophilic attack, if it occurs on this ring, is most likely directed to the C5 position (para to the sulfur) or the C3 position (ortho to the sulfur).

Ring B (Phenylsulfanyl Ring): This is a monosubstituted benzene ring attached to the sulfur atom. The sulfur atom acts as an activating, ortho, para-directing group for this ring. Consequently, Ring B is significantly more reactive towards electrophiles than Ring A. Electrophilic substitution will preferentially occur on this ring at the positions ortho and para to the sulfur atom.

Given the higher electron density and activation of Ring B, it is the primary site for electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions.

The expected outcomes for a typical electrophilic aromatic substitution reaction are summarized below.

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Substitution on Ring B (ortho/para to S) | Ring B is significantly more activated towards electrophilic attack than the deactivated Ring A. |

| Halogenation | Br₂, FeBr₃ | Substitution on Ring B (ortho/para to S) | The electron-donating effect of the sulfur atom directs the electrophile to Ring B. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution on Ring B (para to S) | Acylation occurs on the more reactive Ring B, with the para-position being favored due to reduced steric hindrance. nih.gov |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | Substitution on Ring B (ortho/para to S) | Alkylation prefers the activated Ring B. Potential for polyalkylation exists. rsc.org |

Synthetic Utility and Advanced Applications of 2 Phenylsulfanyl Benzoyl Chloride and Its Derived Compounds

Enabling Component in the Synthesis of Complex Organic Molecules

The reactivity of 2-(Phenylsulfanyl)benzoyl chloride is characterized by the electrophilic acyl chloride group, which readily participates in acylation reactions. This functionality allows for the facile introduction of the 2-(phenylsulfanyl)benzoyl moiety into a wide array of organic structures. Its reaction with nucleophiles such as alcohols, phenols, and amines provides corresponding esters and amides, respectively. researchgate.netdea.gov This capability makes it a valuable reagent for chemists aiming to build intricate molecular frameworks where the phenylsulfanyl group can impart specific steric or electronic properties, or serve as a handle for further transformations.

For instance, in the synthesis of complex pharmaceutical intermediates or natural product analogues, a fragment-based approach is often employed. This compound can be used to append its signature group onto a core structure containing a nucleophilic site. The reaction of this compound with a hypothetical complex alcohol (R-OH) is depicted below, showcasing the formation of a new ester linkage.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Complex Alcohol (R-OH) | R-O-C(=O)C₆H₄(SPh) | Esterification |

| This compound | Complex Amine (R-NH₂) | R-NH-C(=O)C₆H₄(SPh) | Amidation |

Precursor for the Development of Novel Functionalized Aryl Sulfides

Beyond its role as an acylating agent, this compound is a valuable precursor for creating a diverse range of functionalized aryl sulfides. The sulfide (B99878) linkage itself can be the focus of chemical modification. While the carbon-sulfur bond is generally robust, it can undergo specific transformations. For example, the sulfur atom can be oxidized to afford the corresponding sulfoxide (B87167) and sulfone derivatives. These oxidized species introduce polarity and hydrogen-bonding capabilities, which can dramatically alter the physical and biological properties of the parent molecule.

Furthermore, advanced catalytic methods in organic synthesis have made it possible to cleave and form C-S bonds, suggesting that the phenylsulfanyl group could be exchanged or modified post-synthesis. rsc.org This opens up pathways to a variety of derivatives that would be otherwise difficult to access. The development of porous poly(aryl thioether)s through reversible Pd-catalyzed C–S/C–S metathesis highlights the potential for manipulating thioether bonds in complex systems. nih.gov

Below is a table of potential derivatives accessible from this compound, highlighting the versatility of the sulfide moiety.

| Starting Material | Reagent/Condition | Product |

| 2-(Phenylsulfanyl)benzoic acid | m-CPBA (1 eq.) | 2-(Phenylsulfinyl)benzoic acid |

| 2-(Phenylsulfanyl)benzoic acid | m-CPBA (>2 eq.) | 2-(Phenylsulfonyl)benzoic acid |

| This compound | Amine (R-NH₂) then Oxidation | 2-(Phenylsulfinyl/sulfonyl)benzamide |

Intermediate for the Construction of Heterocyclic Systems with Potential Biological Activity

A significant application of this compound lies in its use as an intermediate for synthesizing sulfur-containing heterocyclic compounds. The corresponding carboxylic acid, 2-(phenylsulfanyl)benzoic acid, is a direct precursor to thioxanthen-9-one (B50317). This transformation is achieved through an intramolecular Friedel-Crafts acylation, where a strong acid catalyst (like polyphosphoric acid or sulfuric acid) promotes the cyclization of the aromatic ring onto the activated carboxylic acid derivative.

Thioxanthenones are a class of compounds that have garnered considerable interest due to their diverse biological activities, including applications in photodynamic therapy and as fluorescent probes. The ability to synthesize substituted thioxanthenones by starting with appropriately functionalized this compound derivatives makes this a powerful synthetic strategy.

Moreover, derivatives of this compound can be envisioned as precursors to other important heterocyclic systems. For example, synthetic strategies targeting dibenzothiophenes, which are another class of biologically active sulfur heterocycles, could potentially utilize intermediates derived from this compound. nih.gov The acylation of 2-aminothiobenzamide with benzoyl chlorides is a known method for producing precursors that can be cyclized to form quinazoline-4-thiones, demonstrating the utility of benzoyl chlorides in constructing complex heterocyclic frameworks. researchgate.net

Applications in the Preparation of Advanced Organic Materials Precursors

The bifunctional nature of this compound, possessing both a reactive acyl chloride and a stable thioether linkage, makes it an attractive monomer for the synthesis of advanced polymers. Specifically, it can be used in the preparation of poly(thioether-amide)s and poly(thioether-ester)s. Through polycondensation reactions with diamines or diols, polymers incorporating the phenylsulfanyl group can be readily synthesized.

These polymers are of interest for applications in advanced materials science. The presence of the sulfur atom in the polymer backbone or as a pendant group can significantly enhance properties such as thermal stability, flame retardancy, and refractive index. Poly(phenylene sulfide) (PPS), a high-performance thermoplastic, is a prime example of the desirable properties imparted by thioether linkages. nih.gov By creating amide or ester-containing analogues using this compound, new materials with tailored processability and functionality can be achieved.

A schematic for the synthesis of a novel poly(thioether-amide) is presented below:

| Monomer 1 | Monomer 2 | Polymer Type | Potential Properties |

| This compound | H₂N-R-NH₂ (a diamine) | Poly(thioether-amide) | High thermal stability, high refractive index |

The resulting polymers are candidates for applications in specialty optics, electronics, and high-temperature coatings. The ability to create these materials from a single, versatile monomer underscores the importance of this compound in the field of polymer chemistry.

Computational and Theoretical Investigations of 2 Phenylsulfanyl Benzoyl Chloride

Quantum Chemical Characterization of Electronic Structure and Molecular Geometry

The electronic structure is characterized by the distribution of electrons within the molecule. The presence of the electron-withdrawing benzoyl chloride group and the sulfur atom of the phenylsulfanyl group significantly influences the electron density across the aromatic rings. It is anticipated that the carbonyl carbon would be highly electrophilic, a key factor in the compound's reactivity.

Optimized Molecular Geometry:

A full geometry optimization using a standard DFT functional, such as B3LYP with a 6-31G(d,p) basis set, would yield the lowest energy conformation of the molecule. The key structural parameters of interest would be the C-S bond length and the dihedral angle between the two phenyl rings. Based on studies of similar thioether-containing aromatic compounds, the following are representative, though hypothetical, geometric parameters for 2-(phenylsulfanyl)benzoyl chloride.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C-S Bond Length | ~1.77 Å |

| C=O Bond Length | ~1.19 Å |

| C-Cl Bond Length | ~1.79 Å |

| C-S-C Bond Angle | ~103° |

| O=C-Cl Bond Angle | ~120° |

| Dihedral Angle (Phenyl-S-C-Phenyl) | ~70-90° |

Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups. Actual values would be determined by specific computational results.

Exploration of Reaction Mechanisms and Transition States via Density Functional Theory (DFT)

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of intermediates and transition states. The primary reaction of interest for this compound is nucleophilic acyl substitution. pearson.comlibretexts.org In this reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to the substitution of the chloride ion.

A typical reaction to model would be the hydrolysis or aminolysis of the acyl chloride. DFT calculations would be employed to locate the transition state structure for the addition of a nucleophile (e.g., water or an amine) to the carbonyl group, followed by the departure of the chloride leaving group. The energy barrier associated with this transition state would determine the reaction rate. It is expected that the reaction proceeds through a tetrahedral intermediate.

Table 2: Hypothetical Calculated Energies for the Hydrolysis of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + H₂O) | 0 |

| Transition State 1 (Nucleophilic Attack) | +10 to +15 |

| Tetrahedral Intermediate | -5 to -10 |

| Transition State 2 (Chloride Departure) | +5 to +10 |

| Products (2-(phenylsulfanyl)benzoic acid + HCl) | -15 to -20 |

Note: These energy values are hypothetical and serve to illustrate a typical reaction energy profile for nucleophilic acyl substitution.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational methods can predict the reactivity and selectivity of this compound in various organic transformations. The electronic properties derived from quantum chemical calculations, such as the distribution of frontier molecular orbitals (HOMO and LUMO), provide insights into the molecule's reactivity.

The LUMO (Lowest Unoccupied Molecular Orbital) is expected to be localized on the carbonyl group, indicating that this is the primary site for nucleophilic attack. The HOMO (Highest Occupied Molecular Orbital) is likely to be distributed across the phenylsulfanyl moiety, particularly the sulfur atom and the associated phenyl ring, suggesting this region's susceptibility to electrophilic attack.

Furthermore, the presence of the phenylsulfanyl group at the ortho position can influence the regioselectivity of reactions on the benzoyl ring through steric hindrance and electronic effects. For instance, in Friedel-Crafts type reactions, the directing effects of both the acyl chloride and the phenylsulfanyl group would need to be considered.

Conformational Analysis and Intermolecular Interaction Studies

The flexibility of this compound arises from the rotation around the C-S bonds. A conformational analysis would reveal the various stable conformations (rotamers) and the energy barriers between them. The dihedral angles between the two aromatic rings and the orientation of the benzoyl chloride group relative to the phenylsulfanyl substituent would be the primary degrees of freedom.

The most stable conformation is likely to be one that minimizes steric clashes between the two phenyl rings and the acyl chloride group. This can be investigated by performing a relaxed potential energy surface scan, where the dihedral angles are systematically varied and the energy is calculated at each step.

Intermolecular interaction studies are crucial for understanding the behavior of the compound in the solid state and in solution. These interactions can include van der Waals forces, dipole-dipole interactions, and potential C-H···π interactions. Computational analysis of the molecular electrostatic potential (MEP) would highlight regions of positive and negative charge on the molecular surface, indicating sites for attractive intermolecular interactions.

Future Directions and Emerging Research Avenues for 2 Phenylsulfanyl Benzoyl Chloride Chemistry

Development of Green Chemistry Approaches for Sustainable Synthesis

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic routes. For 2-(Phenylsulfanyl)benzoyl chloride and related compounds, future research will likely concentrate on green chemistry principles to minimize environmental impact. This involves moving away from conventional methods that may use hazardous reagents, such as thionyl chloride or phosphorus pentachloride for the conversion of the parent carboxylic acid to the acyl chloride. wikipedia.org

Key areas of development include:

Alternative Solvents and Energy Sources: Research into green synthesis often highlights the use of ionic liquids as recyclable and non-flammable reaction media, which can enhance reaction efficiency. frontiersin.org Coupled with microwave-assisted heating, these methods can significantly accelerate reaction rates, improve yields, and simplify post-treatment processes. frontiersin.org

Catalytic Innovations: The use of solid acid catalysts, such as zeolites, presents a promising alternative to traditional homogeneous catalysts like AlCl₃ in acylation reactions. mdpi.com Zeolites are reusable, reduce corrosive waste streams, and can be tailored for specific reactions, offering a more sustainable pathway for processes involving benzoyl chlorides. mdpi.comresearchgate.net

Atom Economy: Future synthetic strategies will aim to maximize atom economy by designing reactions where the majority of atoms from the reactants are incorporated into the final product. This could involve exploring novel catalytic cycles that avoid the formation of stoichiometric byproducts.

Table 1: Potential Green Chemistry Strategies for Synthesis

| Strategy | Approach | Potential Advantage |

|---|---|---|

| Alternative Energy | Microwave-Assisted Synthesis | Reduced reaction times, increased yields, operational simplicity. frontiersin.org |

| Green Solvents | Use of Ionic Liquids | Low vapor pressure, non-flammable, recyclable, thermally stable. frontiersin.org |

| Heterogeneous Catalysis | Zeolite or Solid Acid Catalysts | Catalyst recyclability, reduced waste, enhanced selectivity. mdpi.comresearchgate.net |

| Alternative Reagents | Non-traditional Chlorinating Agents | Avoidance of hazardous reagents like thionyl chloride and their toxic byproducts. wikipedia.org |

Exploration of Asymmetric Synthesis Methodologies for Chiral Derivatives

The creation of chiral molecules is of paramount importance, particularly in the pharmaceutical and agrochemical industries. The structure of this compound offers a scaffold for the development of novel chiral derivatives. Future research will focus on methodologies that can control the three-dimensional arrangement of atoms, leading to enantiomerically pure compounds.

Catalytic Asymmetric Reactions: A significant area of exploration is the use of chiral catalysts to induce enantioselectivity. Palladium-catalyzed reactions, for example, have been successfully employed in the asymmetric synthesis of N-C axially chiral compounds. nih.gov Similar strategies could be adapted for reactions involving this compound, using chiral ligands to control the stereochemical outcome. The asymmetric aldol (B89426) reactions of structurally related 2-phenylsulfanyl aldehydes demonstrate that the phenylsulfanyl moiety is compatible with stereocontrolled C-C bond formation, yielding products with high levels of diastereo- and enantio-control. rsc.org

Chiral Auxiliaries: Another established approach is the use of a chiral auxiliary—a stereogenic group that is temporarily incorporated into the molecule to direct the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is removed. This method has been effective in the synthesis of complex molecules and could be applied to generate specific stereoisomers of this compound derivatives. scispace.com

Kinetic Resolution: For racemic mixtures, kinetic resolution using chiral catalysts or reagents can selectively react with one enantiomer, allowing for the separation of the other. mdpi.com This technique could be employed to resolve racemic derivatives of this compound.

Table 2: Asymmetric Synthesis Methodologies

| Methodology | Description | Potential Application for this compound |

|---|---|---|

| Chiral Catalysis | Employs a small amount of a chiral catalyst (e.g., metal-ligand complex) to generate a large amount of an enantiomerically enriched product. nih.govmdpi.com | Synthesis of atropisomers or compounds with stereogenic centers via catalytic acylation or cross-coupling reactions. |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. scispace.com | Directed functionalization of the benzoyl ring or reactions at the acyl chloride group to produce specific diastereomers. |

| Asymmetric Aldol Reactions | Reactions involving enolates and carbonyl compounds to form chiral β-hydroxy carbonyl compounds. rsc.org | Derivatization of the this compound into an aldehyde, followed by asymmetric aldol reaction to install chiral centers. |

Investigation of Catalytic Applications and Organocatalysis

Beyond being a reactive intermediate, the unique electronic and structural features of this compound suggest its potential use in catalysis. The interplay between the electron-withdrawing benzoyl chloride group and the electron-donating phenylsulfanyl group could be harnessed in novel catalytic systems.

Precursor to Metal-Based Catalysts: The sulfur atom in the phenylsulfanyl group can act as a ligand, coordinating to transition metals. This opens the possibility of designing novel catalysts where the 2-(Phenylsulfanyl)benzoyl moiety is part of a larger ligand scaffold, potentially influencing the catalytic activity and selectivity in reactions such as cross-coupling or polymerization.

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, is a rapidly growing field of green chemistry. Derivatives of this compound could be designed to function as organocatalysts. For instance, the sulfur atom could act as a Lewis base, or the aromatic system could be functionalized with hydrogen-bond donors to activate substrates in a stereoselective manner.

Acylating Agent in Catalyzed Reactions: As a benzoylating agent, this compound is a key reactant in Friedel-Crafts acylation to produce substituted benzophenones, which are valuable intermediates. mdpi.comguidechem.com Future work could focus on developing more efficient and selective catalysts for these transformations, minimizing waste and improving yields.

Integration in Supramolecular Chemistry and Nanomaterials Science

The structural characteristics of this compound make it an intriguing building block for the construction of larger, functional architectures in supramolecular chemistry and for the modification of nanomaterials.

Supramolecular Assembly: The aromatic rings within the molecule are capable of engaging in non-covalent interactions, particularly π-π stacking, which is a fundamental driving force for self-assembly in supramolecular chemistry. By modifying the peripheral structure of the molecule, it may be possible to program the self-assembly of these units into well-defined nanostructures like fibers, vesicles, or gels. Furthermore, the sulfur atom provides a potential coordination site for metal ions, suggesting its use in the design of coordination polymers or metal-organic frameworks (MOFs) with unique topologies and properties.

Nanomaterial Functionalization: The reactive acyl chloride group is an ideal handle for covalently grafting the molecule onto the surface of various nanomaterials, such as silica (B1680970) nanoparticles, carbon nanotubes, or graphene oxide. This surface modification could impart new properties to the nanomaterials, such as altered hydrophobicity, specific recognition capabilities, or the ability to coordinate metal catalysts. This functionalization is a key step in creating advanced hybrid materials for applications in catalysis, sensing, and electronics.

Q & A

Q. What are the recommended laboratory synthesis methods for 2-(phenylsulfanyl)benzoyl chloride?

- Methodological Answer : A common approach involves reacting 2-mercaptobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions in anhydrous toluene or dichloromethane. The reaction proceeds via nucleophilic acyl substitution, where the thiol (-SH) group is acylated to form the sulfanylbenzoyl chloride. Purification is typically achieved through vacuum distillation or recrystallization using non-polar solvents like hexane. Critical parameters include maintaining anhydrous conditions to avoid hydrolysis and controlling reaction temperature (70–90°C) to prevent decomposition .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Due to its high reactivity as an acyl chloride and potential irritancy:

- Use impervious gloves (e.g., nitrile or neoprene) and tightly sealed goggles to prevent skin/eye contact.

- Conduct reactions in a fume hood to avoid inhalation of vapors.

- Store under inert gas (argon/nitrogen) in moisture-free environments to prevent hydrolysis.

- Emergency protocols: Neutralize spills with sodium bicarbonate or inert adsorbents. Safety data from structurally similar benzoyl chlorides indicate acute toxicity (oral LD₅₀: 250–500 mg/kg in rodents) and potential respiratory irritation .

Q. How can the purity of this compound be analytically verified?

- Methodological Answer :

- FT-IR Spectroscopy : Confirm the presence of the carbonyl (C=O, ~1770 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups.

- ¹H/¹³C NMR : Key signals include the benzoyl chloride carbonyl carbon (~168 ppm) and aromatic protons adjacent to sulfur (δ 7.3–7.8 ppm).

- Titration : Quantify active chloride content via reaction with excess ethanolamine and back-titration with HCl.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity >98% .

Advanced Research Questions

Q. How does the phenylsulfanyl substituent influence the reactivity of benzoyl chloride in acylation reactions?

- Methodological Answer : The electron-donating sulfur atom in the phenylsulfanyl group increases electron density at the carbonyl carbon, enhancing electrophilicity compared to unsubstituted benzoyl chloride. This accelerates nucleophilic attack (e.g., by amines or alcohols) but may reduce stability in protic solvents. Comparative studies with 2-(trifluoromethyl)benzoyl chloride (electron-withdrawing CF₃ group) show a 2–3× faster reaction rate for phenylsulfanyl derivatives in amidation reactions . Table 1: Substituent Effects on Reactivity

| Substituent | Electron Effect | Relative Reactivity (vs. benzoyl chloride) |

|---|---|---|

| -SPh | Donating | 1.8× |

| -CF₃ | Withdrawing | 0.6× |

| -OCH₃ | Donating | 1.5× |

Q. What strategies mitigate byproduct formation during the synthesis of heterocycles using this compound?

- Methodological Answer : Byproducts such as thioesters or hydrolysis products arise from competing reactions. Mitigation strategies include:

- Low-temperature cyclization (0–5°C) with bases like triethylamine to deprotonate intermediates and favor cyclization over hydrolysis.

- Solvent optimization : Use aprotic solvents (e.g., THF or DMF) to stabilize reactive intermediates.

- Catalytic additives : Scandium triflate (Sc(OTf)₃) enhances regioselectivity in benzoxathiinone formation, reducing dimerization byproducts by 40% .

Q. How can computational modeling predict the regioselectivity of this compound in electrophilic aromatic substitution (EAS)?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify reactive sites. For example:

- The sulfur atom directs EAS to the para position due to resonance donation, increasing electron density at C4.

- Hammett substituent constants (σ⁺) for -SPh (~-0.15) predict faster EAS at electron-rich positions compared to -Cl (σ⁺ = +0.11). Experimental validation via nitration reactions shows >70% para-substituted products .

Q. How should researchers resolve contradictory data on the stability of this compound in aqueous environments?

- Methodological Answer : Contradictions in hydrolysis rates (e.g., half-life ranging from 2–24 hours in pH 7 buffer) likely stem from trace moisture in solvents or temperature fluctuations. To standardize:

- Conduct kinetic studies under controlled humidity (<5% RH) using Karl Fischer titration to quantify water content.

- Use buffered solutions (pH 4–9) to isolate pH-dependent degradation pathways.

- Arrhenius analysis (20–50°C) can extrapolate activation energy (Eₐ) and predict shelf-life under storage conditions .

Experimental Design Considerations

Q. What orthogonal techniques validate the formation of this compound derivatives in complex matrices (e.g., biological samples)?

- Methodological Answer :

- LC-MS/MS : Monitor molecular ion [M+H]⁺ (m/z = 247.1) and fragment ions (m/z 111.0 for benzoyl fragment).

- X-ray crystallography : Resolve crystal structures to confirm regiochemistry in solid-state derivatives.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity with target proteins (e.g., serum albumin) to assess bioactivity .

Q. How can researchers optimize reaction yields in large-scale syntheses of this compound?

- Methodological Answer :

- Continuous flow chemistry : Enhances heat/mass transfer, reducing byproducts (e.g., 85% yield at 100 g scale vs. 70% in batch).

- In-line IR monitoring : Tracks reagent consumption in real-time to optimize SOCl₂ stoichiometry.

- Solvent recovery systems : Reduce costs by recycling toluene via fractional distillation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.